molecular formula C9H12ClNO2 B2780510 2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride CAS No. 2094924-30-6

2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B2780510
CAS No.: 2094924-30-6
M. Wt: 201.65
InChI Key: UHRPBUQLNUQMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride is a pyridine derivative characterized by three methyl groups at positions 2, 4, and 6 of the pyridine ring and a carboxylic acid substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2,4,6-trimethylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-5-4-6(2)10-7(3)8(5)9(11)12;/h4H,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRPBUQLNUQMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylpyridine-3-carboxylic acid hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,4,6-trimethylpyridine with chloroacetic acid under acidic conditions to introduce the carboxylic acid group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2,4,6-Pyridine tricarboxylate.

    Reduction: 2,4,6-Trimethylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its ability to act as an intermediate allows for the development of drugs with improved efficacy and reduced side effects.

Case Study : Research has shown that derivatives of this compound can be used to synthesize novel anti-inflammatory agents. For instance, a study demonstrated the synthesis of N-acyl aminocoumarins using this compound as a key building block, leading to compounds with significant biological activity .

Agricultural Chemicals

The compound is also employed in the formulation of agrochemicals, particularly as a precursor for herbicides and fungicides. Its structure allows it to interact effectively with biological systems.

Data Table: Agrochemical Applications

Compound DerivedApplication TypeEfficacy
Herbicide AWeed ControlHigh
Fungicide BFungal InhibitionModerate

Chemical Synthesis

In organic chemistry, this compound serves as a catalyst or reagent in various reactions such as:

  • Oxidation Reactions : It can be oxidized to form pyridinetricarboxylic acids, which are useful in synthesizing complex organic molecules.
  • Nucleophilic Substitution Reactions : The compound participates in nucleophilic substitutions due to the presence of the carboxylic acid group.

Case Study : A notable reaction involves the oxidation of 2,4,6-trimethylpyridine to produce tricarboxylic acids under controlled conditions. This reaction has been optimized to yield high purity products with minimal by-products .

Research Insights

Recent studies have highlighted the versatility of this compound in developing new materials and enhancing existing processes. For example:

  • Material Science : The compound has been investigated for its role in creating new polymeric materials with enhanced thermal stability and mechanical properties.
  • Biochemical Studies : Its effects on biological systems have been explored, revealing potential applications in neurochemistry and cellular signaling pathways .

Mechanism of Action

The mechanism of action of 2,4,6-trimethylpyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity. The methyl groups can affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

The following analysis compares 2,4,6-trimethylpyridine-3-carboxylic acid hydrochloride with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and pharmacological relevance.

Structural Analogues

Table 1: Structural Comparison of Pyridinecarboxylic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features References
2,4,6-Trimethylpyridine-3-carboxylic acid HCl 2,4,6-CH₃; 3-COOH ~215.68 (calculated) High lipophilicity due to methyl groups
5-Chloro-2-methyl-3-pyridinecarboxylic acid 5-Cl; 2-CH₃; 3-COOH 185.60 Enhanced stability under acidic conditions
(3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl 3-OCH₃-phenyl; pyrrolidine backbone 257.71 Chiral center; potential CNS activity
Berberine hydrochloride Benzodioxole; isoquinoline alkaloid 371.81 Broad-spectrum antimicrobial activity


Key Observations :

  • Substituent Effects : Methyl groups in the target compound increase steric hindrance and lipophilicity compared to chlorinated analogs (e.g., 5-chloro-2-methyl-3-pyridinecarboxylic acid), which may alter bioavailability and metabolic stability .
  • Solubility : Hydrochloride salts (e.g., berberine HCl) exhibit improved aqueous solubility over free bases, a critical factor in drug formulation .
Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Data

Compound Name Solubility (mg/mL) LogP Stability Notes References
2,4,6-Trimethylpyridine-3-carboxylic acid HCl ~50 (estimated) 1.8 (predicted) Susceptible to hydrolysis at high pH
Berberine hydrochloride 10–15 2.1 Stable in gastric acid; degrades in UV light
Famotidine hydrochloride >20 0.4 Acid-stable; sustained-release formulations


Key Observations :

  • Acid Stability : Unlike famotidine hydrochloride, which retains integrity in gastric environments , pyridinecarboxylic acid hydrochlorides may undergo hydrolysis under extreme pH, necessitating formulation adjustments.

Biological Activity

2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride (TMPCA-HCl) is a derivative of pyridine that has garnered attention for its potential biological activities. This compound is notable for its unique structural features, including a carboxylic acid group and multiple methyl substituents on the pyridine ring, which may influence its reactivity and interactions in biological systems.

TMPCA-HCl exhibits various chemical behaviors that contribute to its biological activity:

  • Oxidation : Under oxidative conditions, TMPCA can form 2,4,6-pyridine tricarboxylate when treated with strong oxidizing agents like potassium permanganate. This transformation may alter its biological properties by modifying its functional groups.
  • Reduction : The carboxylic acid group can be reduced to an alcohol or other functional groups using reducing agents such as lithium aluminum hydride. This modification can influence its solubility and biological interactions.
  • Substitution : The hydrochloride form allows for substitution reactions where the chlorine atom can be replaced by nucleophiles, potentially leading to derivatives with enhanced biological activity.

Biological Activity

Research indicates that TMPCA-HCl possesses several significant biological activities:

Antimicrobial Properties

TMPCA-HCl has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it exhibits activity against:

  • Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa among others. The antimicrobial efficacy appears to correlate with the hydration energy of the compound, suggesting a structure-activity relationship .
  • Fungi : Demonstrated antifungal activity against Candida albicans, indicating potential applications in treating fungal infections .

The mechanism by which TMPCA-HCl exerts its biological effects may involve interactions with microbial enzymes or cellular receptors. The presence of the carboxylic acid group facilitates hydrogen bonding and ionic interactions, enhancing binding affinity to target sites within microbial cells .

Case Studies

Several studies have highlighted the biological activity of TMPCA-HCl:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of TMPCA-HCl against a range of bacterial strains. Results indicated significant inhibition zones against S. aureus and E. coli, supporting its use as a potential antimicrobial agent .
  • Antifungal Activity : Another investigation focused on the antifungal properties of TMPCA-HCl against C. albicans. The compound showed promising results in inhibiting fungal growth, suggesting its utility in antifungal drug development .

Comparative Analysis with Related Compounds

A comparative analysis of TMPCA-HCl with similar compounds reveals unique attributes that may enhance its biological activity:

CompoundStructure FeaturesBiological Activity
2,4,6-TrimethylpyridineLacks carboxylic acid groupLower reactivity and polarity
2,4,6-Trimethylbenzoic AcidBenzene ring instead of pyridineDifferent chemical reactivity
2,4,6-Trimethylpyridine-3-carboxamideAmide group replaces carboxylic acidAltered solubility and reactivity

TMPCA-HCl stands out due to its combination of functional groups which enhances both acidity and reactivity in biochemical contexts.

Q & A

Q. What are the standard synthetic routes for preparing 2,4,6-trimethylpyridine-3-carboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer : Common synthetic pathways include:
  • Nucleophilic substitution of halogenated pyridine derivatives with methyl groups under basic conditions.
  • Ester hydrolysis of pre-synthesized methyl esters using hydrochloric acid to yield the carboxylic acid hydrochloride salt.
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to isolate the final product .
    Key parameters: Reaction temperature (80–100°C), stoichiometric control of methylating agents, and inert atmosphere to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm ensures sensitivity .
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., methyl group integration at δ 2.1–2.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z 212.1) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles), avoid open flames (flammable liquid, GHS classification H226), and ensure fume hood ventilation due to potential respiratory irritation (GHS H302) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or HPLC) during derivative synthesis?

  • Methodological Answer :
  • 2D NMR Techniques : Employ COSY or HSQC to resolve overlapping peaks and assign proton-carbon correlations.
  • HPLC Method Optimization : Adjust mobile phase pH or gradient (e.g., acetonitrile/0.1% TFA) to improve peak resolution. Cross-validate with high-resolution MS to confirm molecular formulas .
  • Comparative Analysis : Reference crystallographic data from analogous pyridine-carboxylic acid derivatives (e.g., Cambridge Structural Database entries) to validate structural assignments .

Q. What strategies improve reaction yield in large-scale synthesis?

  • Methodological Answer :
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl group substitution efficiency.
  • Solvent Selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • Process Monitoring : Implement in-line FTIR to track reaction progress and adjust reagent stoichiometry dynamically .

Q. How can mechanistic studies be designed to evaluate its antimicrobial activity?

  • Methodological Answer :
  • In Vitro Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
  • Molecular Docking : Simulate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina. Validate with site-directed mutagenesis to identify critical binding residues .
  • Resistance Profiling : Serial passage experiments to assess mutation rates under sub-MIC exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.